molecular formula C24H34N2O2 B2827024 2-[(adamantan-1-yl)formamido]-N-(4-butylphenyl)propanamide CAS No. 1008071-91-7

2-[(adamantan-1-yl)formamido]-N-(4-butylphenyl)propanamide

Cat. No.: B2827024
CAS No.: 1008071-91-7
M. Wt: 382.548
InChI Key: WWPFGWPMNFIADV-UHFFFAOYSA-N
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Description

2-[(Adamantan-1-yl)formamido]-N-(4-butylphenyl)propanamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a robust adamantane moiety linked via an amide bond to a propanamide backbone that is further substituted with a 4-butylphenyl group. The adamantane cage is widely recognized in medicinal chemistry for its ability to enhance lipid solubility and metabolic stability, potentially improving the pharmacokinetic properties of lead compounds . The structure incorporates multiple amide bonds, making it a candidate for studying molecular recognition and peptide mimicry. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a model compound in method development, such as enantioseparation studies on chiral stationary phases, a technique demonstrated for related ibuprofen-derived amides . The presence of the 4-butylphenyl group suggests potential for investigations into hydrophobic interactions and its role as a novel Non-Steroidal Anti-Inflammatory Drug (NSAID) derivative, analogous to other research that modifies established pharmacophores like ibuprofen to explore new biological activities and reduce adverse effects . The compound is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(4-butylanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O2/c1-3-4-5-17-6-8-21(9-7-17)26-22(27)16(2)25-23(28)24-13-18-10-19(14-24)12-20(11-18)15-24/h6-9,16,18-20H,3-5,10-15H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPFGWPMNFIADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(C)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(adamantan-1-yl)formamido]-N-(4-butylphenyl)propanamide typically involves the following steps:

    Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a carbonyl group, forming adamantanylcarbonyl chloride.

    Amidation Reaction: The adamantanylcarbonyl chloride is then reacted with 4-butylaniline under basic conditions to form the intermediate adamantanylcarbonylamino-4-butylbenzene.

    Propanamide Formation: The final step involves the reaction of the intermediate with propanoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(adamantan-1-yl)formamido]-N-(4-butylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the carbonyl groups or other reducible moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(adamantan-1-yl)formamido]-N-(4-butylphenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly in the context of drug design and development.

    Industry: The compound can be used in the development of advanced materials and as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-[(adamantan-1-yl)formamido]-N-(4-butylphenyl)propanamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the butylphenyl group can interact with hydrophobic pockets in proteins. The propanamide backbone allows for hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(adamantanylcarbonylamino)-N-(4-methylphenyl)propanamide
  • 2-(adamantanylcarbonylamino)-N-(4-ethylphenyl)propanamide
  • 2-(adamantanylcarbonylamino)-N-(4-isopropylphenyl)propanamide

Uniqueness

2-[(adamantan-1-yl)formamido]-N-(4-butylphenyl)propanamide is unique due to the presence of the butyl group, which imparts distinct hydrophobic properties and influences the compound’s interactions with biological targets. This makes it particularly valuable for applications where hydrophobic interactions play a crucial role.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 2-[(adamantan-1-yl)formamido]-N-(4-butylphenyl)propanamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of adamantane and 4-butylphenyl precursors. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI or HOBt for efficient condensation between adamantane-1-carboxylic acid and the propanamide intermediate .
  • Protective group strategies : Protect reactive sites (e.g., amine groups) during synthesis to prevent side reactions .
  • Temperature control : Maintain 0–5°C during coupling to minimize racemization .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis or NMR .

Q. How can structural characterization be performed to confirm the identity of the compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify adamantane’s rigid cage structure and the propanamide backbone. Look for characteristic peaks: adamantane C–H (~1.8–2.2 ppm) and amide N–H (~6–8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ ion) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in polar aprotic solvents (e.g., DMSO) and analyze diffraction patterns .

Q. What experimental approaches are suitable for assessing biological activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Test interactions with target enzymes (e.g., proteases or kinases) using fluorogenic substrates or colorimetric assays .
  • Cellular models : Evaluate cytotoxicity or antiproliferative effects in cancer cell lines (e.g., MTT assay) .
  • Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or bioactivity data for this compound?

  • Methodological Answer :

  • Data cross-validation : Compare NMR/IR spectra with computational predictions (e.g., density functional theory, DFT) to identify discrepancies .
  • Batch-to-batch analysis : Use LC-MS to detect impurities or stereochemical variations affecting bioactivity .
  • Dose-response reevaluation : Conduct orthogonal assays (e.g., Western blotting alongside enzyme assays) to confirm mechanistic hypotheses .

Q. What computational strategies can predict reactivity or optimize synthesis pathways?

  • Methodological Answer :

  • Reaction path modeling : Apply quantum mechanical calculations (e.g., Gaussian software) to simulate transition states and identify energy barriers for key steps like amide coupling .
  • Machine learning (ML) : Train models on existing reaction databases to predict optimal catalysts or solvents for yield improvement .
  • Molecular docking : Screen adamantane’s hydrophobic interactions with target proteins to guide SAR modifications .

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency or selectivity?

  • Methodological Answer :

  • Substituent variation : Synthesize derivatives with modified adamantane (e.g., hydroxylation) or 4-butylphenyl (e.g., halogenation) groups to assess impact on bioactivity .
  • Pharmacophore mapping : Use software like Schrödinger to identify critical hydrogen-bonding or hydrophobic interactions .
  • In vivo validation : Test top candidates in animal models for pharmacokinetics (e.g., bioavailability, half-life) .

Q. What methodologies are recommended for studying degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to acidic/basic hydrolysis, oxidation (H2_2O2_2), or UV light, then analyze products via LC-MS .
  • Metabolic stability : Use liver microsomes or hepatocyte assays to identify cytochrome P450-mediated metabolites .
  • Stability-indicating methods : Develop validated HPLC protocols to monitor degradation over time .

Q. How can impurities be quantified and controlled during scale-up synthesis?

  • Methodological Answer :

  • ICH guidelines : Set impurity thresholds (<0.1% for unknown impurities) and use HPLC with diode-array detection (DAD) for profiling .
  • Purification techniques : Optimize column chromatography (e.g., reverse-phase C18) or recrystallization solvents (e.g., ethanol/water mixtures) .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :

  • Cryo-EM/X-ray crystallography : Determine 3D structures of the compound bound to target proteins .
  • Isotopic labeling : Use 15^{15}N or 13^{13}C isotopes in NMR to track conformational changes during binding .
  • Kinetic studies : Employ stopped-flow spectroscopy to measure reaction rates with enzymatic targets .

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